6-cyclopropyl-N-(2,6-dibromo-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-(2,6-DIBROMO-4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, dibromo-fluorophenyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(2,6-DIBROMO-4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds, palladium catalysts, and various halogenating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-(2,6-DIBROMO-4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or organometallic compounds.
Common Reagents and Conditions
Common reagents include organoboron compounds for coupling reactions, palladium catalysts for cross-coupling reactions, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-(2,6-DIBROMO-4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(2,6-DIBROMO-4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-CYCLOPROPYL-N~4~-(2,6-DICHLORO-4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-CYCLOPROPYL-N~4~-(2,6-DIBROMO-4-METHYLPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 6-CYCLOPROPYL-N~4~-(2,6-DIBROMO-4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions .
Properties
Molecular Formula |
C23H17Br2FN4O |
---|---|
Molecular Weight |
544.2 g/mol |
IUPAC Name |
6-cyclopropyl-N-(2,6-dibromo-4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H17Br2FN4O/c1-12-20-16(23(31)28-21-17(24)9-14(26)10-18(21)25)11-19(13-7-8-13)27-22(20)30(29-12)15-5-3-2-4-6-15/h2-6,9-11,13H,7-8H2,1H3,(H,28,31) |
InChI Key |
QBZNQLLCGQIFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4Br)F)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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